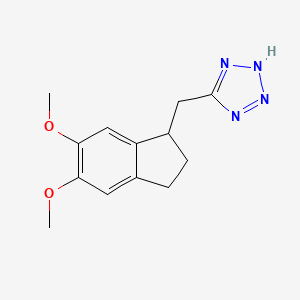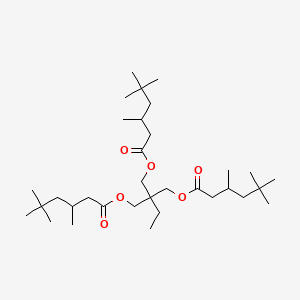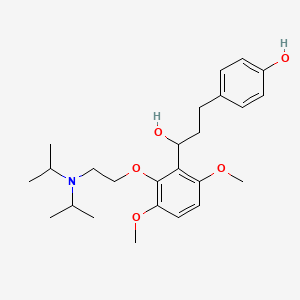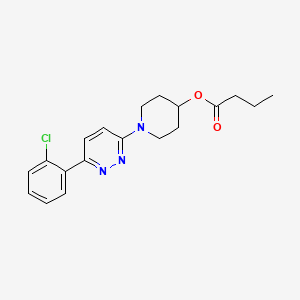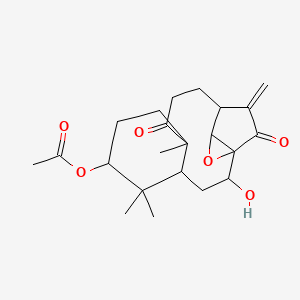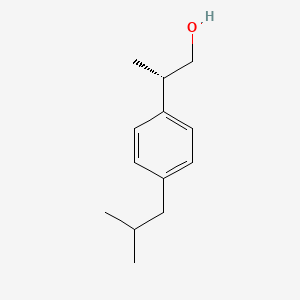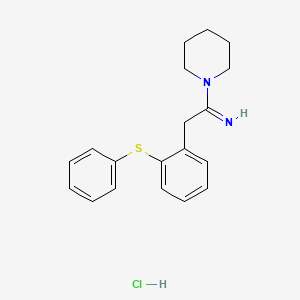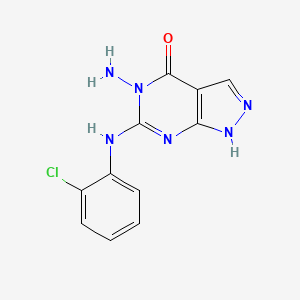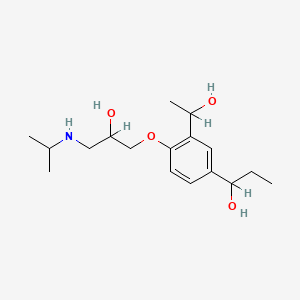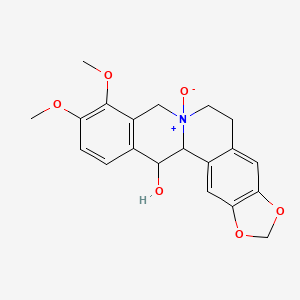
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt is a chemical compound known for its unique structure and properties. It is a derivative of glycine, modified with a long-chain fatty acid and a cyclohexylamine group. This compound is used in various industrial and research applications due to its surfactant properties and ability to form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt typically involves the acylation of glycine with 9-octadecenoyl chloride under basic conditions. The reaction proceeds as follows:
- Glycine is reacted with 9-octadecenoyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide.
- The resulting N-Methyl-N-(1-oxo-9-octadecenyl)glycine is then neutralized with cyclohexylamine to form the cyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale acylation of glycine with 9-octadecenoyl chloride.
- Neutralization with cyclohexylamine.
- Purification steps such as crystallization or recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt undergoes various chemical reactions, including:
Acylation: The compound can be further acylated to introduce additional functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield glycine and 9-octadecenoyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fatty acid chain.
Common Reagents and Conditions
Acylation: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Acylation: Modified glycine derivatives with additional acyl groups.
Hydrolysis: Glycine and 9-octadecenoyl derivatives.
Oxidation and Reduction: Altered fatty acid chains with different oxidation states.
Aplicaciones Científicas De Investigación
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt has various applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt involves its ability to interact with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it useful in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine sodium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine calcium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine ethanolamine salt
Uniqueness
N-Methyl-N-(1-oxo-9-octadecenyl)glycine cyclohexylamine salt is unique due to its specific combination of a long-chain fatty acid and a cyclohexylamine group. This structure provides distinct surfactant properties and the ability to form stable complexes, making it valuable in various applications.
Propiedades
Número CAS |
72906-41-3 |
|---|---|
Fórmula molecular |
C27H52N2O3 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
cyclohexanamine;2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H13N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;7-6-4-2-1-3-5-6/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);6H,1-5,7H2/b11-10+; |
Clave InChI |
HLWVIAJDQFRVMK-ASTDGNLGSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O.C1CCC(CC1)N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


